

His-Tag Cleavage Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexa-His TFA

Cat. No.: B12407955

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Welcome to the technical support center for His-tag cleavage. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during the removal of histidine tags from recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my His-tag not being cleaved or showing incomplete cleavage?

A: Incomplete or failed cleavage is a common issue with several potential causes:

- **Steric Hindrance:** The protease recognition site may be inaccessible, buried within the three-dimensional structure of the protein.[\[1\]](#)
- **Protease Inactivity:** The protease may have lost activity due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your buffer.
- **Suboptimal Reaction Conditions:** The buffer composition (pH, ionic strength), temperature, or incubation time may not be optimal for the specific protease being used.[\[2\]](#)[\[3\]](#)
- **Incorrect Protease Site:** Ensure the correct protease recognition sequence is present in your protein construct and has not been mutated. Also, verify that the same sequence does not exist elsewhere within your protein of interest.[\[2\]](#)

Q2: My protein precipitates after the His-tag is removed. What can I do?

A: Protein precipitation post-cleavage often suggests that the His-tag was aiding in the solubility of your target protein.[4] Once the tag is removed, the protein may aggregate and precipitate.[4]

- **Optimize Buffer Conditions:** The precipitation may be dependent on buffer components. Try varying the pH, salt concentration (e.g., NaCl), and including additives like glycerol (10-20%) or L-Arginine (50-100 mM) which can help maintain protein stability.[5]
- **Lower Protein Concentration:** High protein concentrations can favor aggregation.[4] Try performing the cleavage reaction at a lower protein concentration.
- **Perform Cleavage at a Lower Temperature:** Incubating the cleavage reaction overnight at 4°C can sometimes slow down the aggregation process.[2]

Q3: What is the difference between on-column and off-column cleavage?

A: Both methods have distinct advantages and are suited for different experimental needs.

- **On-Column Cleavage:** The His-tagged protein is bound to an IMAC (Immobilized Metal Affinity Chromatography) resin, and the protease is added directly to the column.[6][7] The tag and any uncleaved protein remain bound, while the cleaved, tag-less protein is collected in the flow-through. This method often results in higher purity of the final protein.[6][7]
- **Off-Column (Solution) Cleavage:** The His-tagged protein is first eluted from the purification column.[8] The protease is then added to the protein solution. This method requires a subsequent purification step to remove the cleaved tag, the protease, and any uncleaved protein.[2][8]

Q4: How do I remove the protease from my protein sample after cleavage?

A: The method for protease removal depends on the protease used.

- **Tagged Proteases:** Many commercially available proteases, like TEV and HRV 3C, are themselves engineered with tags (e.g., His-tag, GST-tag).[2][6][9] This allows for their easy removal using an appropriate affinity chromatography step.[2][6][9] For example, a His-tagged TEV protease can be removed by passing the cleavage reaction back over a Ni-NTA column.[9][10]

- **Non-Tagged Proteases:** For proteases like Thrombin or Factor Xa, specific affinity resins such as Benzamidine Sepharose can be used to bind and remove them from the sample.[\[6\]](#)
- **Size Exclusion Chromatography (SEC):** If the protease has a significantly different molecular weight than your target protein, SEC can be an effective separation method.[\[2\]](#)

Troubleshooting Guides

Guide 1: Incomplete or No Cleavage

If you observe a significant amount of uncleaved protein after your reaction, follow this guide.

Potential Cause	Troubleshooting Steps
Inaccessible Cleavage Site	<p>1. Add a Linker: If designing a new construct, add a flexible linker (e.g., Gly-Ser repeats) between the His-tag and the cleavage site.[1]</p> <p>2. Denature (Use with Caution): Perform the cleavage under partially denaturing conditions to expose the site. This is a last resort as it may affect your protein's activity.[11]</p>
Suboptimal Reaction Conditions	<p>1. Optimize Incubation Time & Temperature: Test various incubation times (e.g., 1 hour to overnight) and temperatures (e.g., 4°C, room temperature, 30°C).[3] Monitor cleavage by SDS-PAGE at different time points.[2][12]</p> <p>2. Vary Protease Concentration: Empirically determine the optimal protease-to-protein ratio. Start with the manufacturer's recommendation and test higher concentrations if cleavage is incomplete.[3][11][12]</p> <p>3. Check Buffer Compatibility: Ensure your buffer pH and salt concentrations are within the optimal range for your protease (see table below). Dialyze your protein into an optimal cleavage buffer if necessary.[3]</p>
Inactive Protease	<p>1. Use Fresh Protease: Ensure the protease has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[11]</p> <p>2. Remove Inhibitors: Make sure your purification buffers do not contain protease inhibitors (e.g., PMSF, EDTA for certain proteases) that would carry over into the cleavage reaction.[2]</p>

Guide 2: Protein Instability or Precipitation Post-Cleavage

Potential Cause	Troubleshooting Steps
His-Tag Was Aiding Solubility	1. Screen Buffers: Before cleavage, perform a buffer screen to find conditions where your protein is most stable (e.g., different pH, salts, additives). Dynamic Light Scattering (DLS) can be a useful tool for this.[13] 2. Add Solubilizing Agents: Include additives like 10-20% glycerol, 50-100 mM L-Arginine, or low concentrations of non-ionic detergents in your cleavage and final storage buffers.[5]
High Protein Concentration	1. Reduce Concentration: Perform the cleavage reaction with a more dilute protein sample (e.g., <1 mg/mL) to reduce the likelihood of aggregation.[4]
Buffer Incompatibility	1. Change Buffer System: Phosphate buffers can sometimes precipitate at cold temperatures. [5] Consider switching to a more soluble buffer like Tris or HEPES.[5] 2. Cleave Immediately: Perform the tag cleavage immediately after purification to minimize the time the protein spends in a potentially suboptimal elution buffer. [13]

Data Presentation: Protease Comparison

The selection of a protease is critical and depends on the protein of interest and the experimental setup.

Feature	TEV Protease	HRV 3C Protease (PreScission™)	Thrombin	Factor Xa
Recognition Site	ENLYFQ/G	LEVLFQ/GP	LVPR/GS	IEGR/X or IDGR/X
Cleavage Site	Between Q and G	Between Q and G	Between R and G	Between R and X
Typical Incubation	4°C overnight or 30°C for 1 hr[3]	4°C overnight	Room Temp for 2-16 hrs[6]	Room Temp for 2-16 hrs
Optimal pH	7.5 - 8.5	7.0 - 8.0	8.0	8.0
Commonly Tagged?	Yes (His-tag)[9] [10]	Yes (GST-tag)[2]	No	No
Inhibitors	Serine protease inhibitors (PMSF, AEBSF)	Chymotrypsin/try psin inhibitors	Serine protease inhibitors, Benzamidine	Serine protease inhibitors, Benzamidine
Notes	Highly specific. [2] Works well at low temperatures.	Highly specific. Reportedly more active than TEV at 4°C.[14][15]	May exhibit non- specific cleavage.[14]	Sensitive to reducing agents. Requires Ca ²⁺ , inhibited by EDTA.[2]

Experimental Protocols

Protocol 1: On-Column His-Tag Cleavage with His-tagged TEV Protease

This protocol is ideal for obtaining high-purity, tag-less protein directly.

- **Protein Binding:** Load your clarified cell lysate containing the His-tagged protein onto a pre-equilibrated IMAC column (e.g., Ni-NTA).

- **Wash:** Wash the column extensively with a wash buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove unbound proteins.
- **Buffer Exchange:** Equilibrate the column with 5-10 column volumes of cleavage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). This removes imidazole that might inhibit the protease.
- **Protease Addition:** Inject the His-tagged TEV protease onto the column. Use a protease-to-target protein ratio determined from pilot experiments (e.g., 1:50 or 1:100 w/w). Seal the column.[\[6\]](#)
- **Incubation:** Incubate the sealed column, typically overnight at 4°C or for a shorter duration at room temperature, to allow for cleavage.[\[6\]](#)
- **Elution of Cleaved Protein:** Unseal the column and restart the flow with cleavage buffer. Collect the flow-through, which contains your purified, tag-less protein.
- **Column Stripping:** Elute the remaining bound material (cleaved His-tag, uncleaved protein, and His-tagged TEV protease) with a high-imidazole stripping buffer.

Protocol 2: Off-Column (In-Solution) His-Tag Cleavage

This protocol offers flexibility but requires a post-cleavage cleanup step.

- **Purification and Elution:** Purify your His-tagged protein using an IMAC column and elute with a high-imidazole buffer.
- **Buffer Exchange:** Dialyze the eluted protein against a cleavage-compatible buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) to remove the imidazole.[\[3\]](#)
- **Determine Protein Concentration:** Accurately measure the concentration of your purified protein.[\[3\]](#)
- **Cleavage Reaction:** Add the appropriate protease (e.g., TEV, HRV 3C) to the protein solution at an optimized ratio.
- **Incubation:** Incubate the reaction under optimal conditions (e.g., 4°C overnight).[\[3\]](#) It is advisable to take time-point samples to monitor the reaction progress by SDS-PAGE.[\[2\]](#)

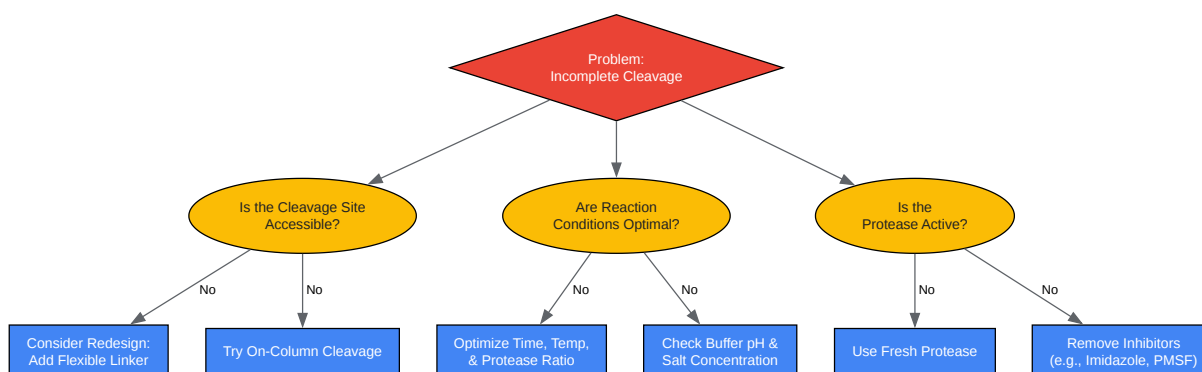
- **Protease and Tag Removal:** After cleavage is complete, remove the protease, the cleaved His-tag, and any remaining uncleaved protein. This is typically done by passing the reaction mixture back over an IMAC column. The tag-less protein will be in the flow-through, while all His-tagged components will bind.[9][10]

Visualizations



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Caption: General workflow for His-tag removal from a purified protein.



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Caption: Decision tree for troubleshooting incomplete His-tag cleavage.

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- To cite this document: BenchChem. [His-Tag Cleavage Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407955#issues-with-his-tag-cleavage-by-proteases]

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